3,4-Dibromobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

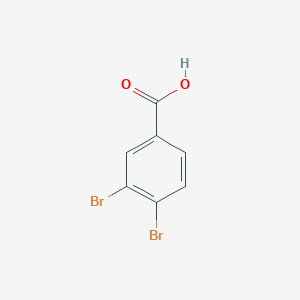

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMPDNLGFIBQCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347662 | |

| Record name | 3,4-Dibromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-03-4 | |

| Record name | 3,4-Dibromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dibromobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dibromobenzoic Acid: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dibromobenzoic acid, a halogenated aromatic carboxylic acid. The document details its chemical structure, physicochemical properties, spectral data, and reactivity. Furthermore, it explores its potential biological activities and applications in drug discovery, supported by detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Identification

This compound is a derivative of benzoic acid with two bromine atoms substituted at the C3 and C4 positions of the benzene (B151609) ring. This substitution pattern significantly influences the molecule's electronic properties and chemical reactivity.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 619-03-4[1] |

| Molecular Formula | C₇H₄Br₂O₂[1] |

| SMILES | C1=CC(=C(C=C1C(=O)O)Br)Br[1] |

| InChI | InChI=1S/C7H4Br2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)[1] |

| InChIKey | DHMPDNLGFIBQCK-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various chemical and biological systems.

| Property | Value |

| Molecular Weight | 279.91 g/mol |

| Appearance | Colorless crystal[2] |

| Melting Point | 235-236 °C |

| Boiling Point | 356.0 ± 32.0 °C (Predicted) |

| Density | 2.083 ± 0.06 g/cm³ (Predicted) |

| Solubility | Very slightly soluble in water (0.27 g/L at 25 °C) |

| pKa | 3.58 ± 0.10 (Predicted) |

| LogP | 2.8 - 2.91 |

| Topological Polar Surface Area | 37.3 Ų |

| Flash Point | 169.1 °C |

| Vapor Pressure | 1.1 x 10⁻⁵ mmHg at 25°C |

Spectral Data and Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the aromatic ring (at positions 2, 5, and 6) will exhibit a characteristic splitting pattern (e.g., a singlet and two doublets) due to coupling. The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (often >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals: one for the carboxyl carbon (typically δ 165-175 ppm) and six for the aromatic carbons, two of which will be significantly influenced by the attached bromine atoms.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is characterized by:

-

O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

-

C=O Stretch: A strong, sharp peak around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

-

C=C Stretch: Several sharp, medium-intensity peaks in the 1450-1600 cm⁻¹ region, indicating the aromatic ring.

-

C-Br Stretch: Absorptions in the fingerprint region (typically below 800 cm⁻¹) corresponding to the carbon-bromine bonds.

Mass Spectrometry

Mass spectrometry (MS) confirms the molecular weight and fragmentation pattern. The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) will be observed around m/z 278, 280, and 282 with a distinctive intensity ratio.

Chemical Reactivity and Derivatization

This compound exhibits reactivity characteristic of both a carboxylic acid and a di-substituted benzene ring.

-

Carboxylic Acid Reactions: The carboxyl group can undergo standard transformations such as esterification (reaction with alcohols in the presence of an acid catalyst), amide formation (reaction with amines, often via an acyl chloride intermediate), and reduction to an alcohol (using strong reducing agents like LiAlH₄).

-

Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive 3,4-dibromobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is a key precursor for synthesizing esters and amides under mild conditions.

-

Aromatic Ring Reactions: The benzene ring is deactivated towards further electrophilic aromatic substitution due to the electron-withdrawing nature of the carboxyl and bromo groups. However, nucleophilic aromatic substitution may be possible under specific conditions.

Potential Biological Activity and Applications in Drug Development

While specific, extensive biological data for this compound is limited in public literature, the broader class of halogenated benzoic acid derivatives is of significant interest in medicinal chemistry.

-

Antimicrobial Potential: Halogenated aromatic compounds are known to possess antimicrobial properties. The presence of two bromine atoms on the benzoic acid scaffold suggests that this compound could be a candidate for antimicrobial drug discovery. The mechanism may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.

-

Anticancer Research: Many brominated organic molecules have been investigated for their cytotoxic effects against various cancer cell lines. Benzoic acid derivatives have also been explored as scaffolds for anticancer agents. It is plausible that this compound or its derivatives could exhibit antiproliferative activity, potentially through the induction of oxidative stress or inhibition of signaling pathways crucial for cancer cell survival.

-

Enzyme Inhibition: As a substituted benzoic acid, this molecule could serve as a fragment or lead compound for designing inhibitors of specific enzymes. The carboxylic acid can act as a key binding feature (e.g., forming salt bridges with basic residues in an active site), while the dibromophenyl ring explores hydrophobic pockets.

Below is a diagram illustrating a hypothetical mechanism of action for an antibacterial benzoic acid derivative, where it inhibits a key metabolic enzyme.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis Protocol: Oxidation of 3,4-Dibromotoluene (B1293573)

This protocol describes a representative method for synthesizing this compound via the oxidation of the methyl group of 3,4-dibromotoluene using potassium permanganate (B83412).

Materials:

-

3,4-Dibromotoluene

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃), anhydrous (optional, as base)

-

Ethanol

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

-

Round-bottom flask, reflux condenser, heating mantle, stirring apparatus

-

Filtration apparatus (Buchner funnel, filter paper)

-

Beakers, graduated cylinders

Procedure:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dibromotoluene (1.0 eq). Add a solution of potassium permanganate (approx. 3.0 eq) in water. A small amount of sodium carbonate can be added to maintain basic conditions.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂). Continue refluxing for 4-6 hours or until the purple color is no longer visible.

-

Workup: Cool the reaction mixture to room temperature. Add a small amount of ethanol to quench any unreacted KMnO₄. While still warm, filter the mixture by vacuum filtration to remove the MnO₂ precipitate. Wash the precipitate with a small amount of hot water.

-

Precipitation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly and carefully acidify the solution by adding concentrated HCl dropwise with stirring until the pH is approximately 2. A white precipitate of this compound will form.

-

Isolation: Collect the crude product by vacuum filtration. Wash the solid with several portions of cold distilled water to remove inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Analytical Protocol: NMR Sample Preparation and Acquisition

Sample Preparation:

-

Weigh approximately 10-20 mg of the dry, purified this compound sample.

-

Transfer the sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

¹H NMR Acquisition:

-

Instrument: 300-500 MHz NMR Spectrometer

-

Pulse Sequence: Standard single-pulse sequence.

-

Parameters: Set appropriate spectral width (~16 ppm), acquisition time (~3-4 s), and relaxation delay (1-2 s).

-

Scans: Acquire 8-16 scans for a good signal-to-noise ratio.

-

Processing: Perform Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or TMS.

Conclusion

This compound is a well-characterized compound with defined structural and physicochemical properties. Its utility primarily lies in its role as a versatile intermediate in organic synthesis. While direct biological applications are not yet extensively documented, its structural motifs suggest potential for exploration in drug discovery, particularly in the development of novel antimicrobial and anticancer agents. The experimental protocols provided herein offer a solid foundation for its synthesis and characterization, facilitating further research into its chemical and biological properties.

References

An In-depth Technical Guide to 3,4-Dibromobenzoic Acid (CAS: 619-03-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dibromobenzoic acid, a halogenated aromatic carboxylic acid. The document details its physicochemical properties, synthesis methodologies, spectroscopic profile, safety and handling protocols, and its emerging relevance in drug discovery as a scaffold for bioactive molecules.

Chemical and Physical Properties

This compound is a colorless crystalline solid at room temperature.[1] Its chemical structure consists of a benzoic acid core with bromine atoms substituted at the 3 and 4 positions of the benzene (B151609) ring.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| CAS Number | 619-03-4 | [2] |

| Molecular Formula | C₇H₄Br₂O₂ | [3][4] |

| Molecular Weight | 279.91 g/mol | [2][5] |

| IUPAC Name | This compound | [2] |

| Synonyms | Benzoic acid, 3,4-dibromo- | [3][4] |

| InChI | InChI=1S/C7H4Br2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | [2] |

| InChIKey | DHMPDNLGFIBQCK-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)Br)Br | [2] |

Table 2: Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 235-236 °C | [6][7] |

| Boiling Point | 356.0 ± 32.0 °C at 760 mmHg (Predicted) | [3][6][7] |

| Density | 2.083 ± 0.06 g/cm³ (Predicted) | [4][6][7] |

| Solubility | Very slightly soluble in water (0.27 g/L at 25 °C). Soluble in organic solvents. | [8][9] |

| pKa | 3.58 ± 0.10 (Predicted) | [7][8] |

| Flash Point | 169.1 °C | [3][4][6] |

| Vapor Pressure | 1.1E-05 mmHg at 25 °C | [3][4][6] |

| Refractive Index | 1.642 | [3][4][6] |

Synthesis and Purification

This compound can be synthesized through several routes, with a common laboratory method being the oxidation of 3,4-dibromotoluene (B1293573). Another potential route is the direct bromination of 4-bromobenzoic acid.

Experimental Protocols

Protocol 1: Oxidation of 3,4-Dibromotoluene with Potassium Permanganate (B83412)

This protocol is adapted from the general procedure for oxidizing substituted toluenes.

-

Reaction Scheme:

-

Materials:

-

3,4-Dibromotoluene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Concentrated hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃) (for quenching)

-

Water

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3,4-dibromotoluene (1.0 eq) and a solution of NaOH (or KOH) in water.

-

Heat the mixture to reflux.

-

Slowly and in portions, add potassium permanganate (approx. 3.0 eq) to the refluxing mixture. The purple color of the permanganate will disappear as the reaction proceeds. The addition should be controlled to maintain a gentle reflux.

-

After the addition is complete and the purple color no longer persists, continue to reflux for an additional 2-4 hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature. The brown precipitate of manganese dioxide (MnO₂) will be present.

-

Filter the hot mixture by vacuum filtration to remove the MnO₂. Wash the filter cake with hot water.

-

Combine the filtrate and washings. If any purple color remains, add a small amount of sodium bisulfite until the solution is colorless.

-

Cool the clear filtrate in an ice bath and slowly acidify with concentrated HCl until the pH is approximately 2. A white precipitate of this compound will form.

-

Collect the solid product by vacuum filtration, wash with cold water, and air dry.

-

For further purification, recrystallize the crude product from an ethanol/water mixture.

-

Caption: Workflow for the synthesis of this compound.

Spectroscopic Profile

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: NMR Sample Preparation

-

Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a 5 mm NMR tube to remove any particulate matter. The final solution height should be approximately 4-5 cm.

-

Referencing: Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring, in addition to a broad singlet for the carboxylic acid proton.

Table 3: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -COOH | > 12.0 | Broad Singlet (s) | N/A | 1H |

| H-2 | ~8.2 | Doublet (d) | ~2.0 | 1H |

| H-5 | ~7.9 | Doublet (d) | ~8.4 | 1H |

| H-6 | ~7.8 | Doublet of Doublets (dd) | ~8.4, ~2.0 | 1H |

| Note: Predicted shifts are based on analogous compounds and substituent effects. Actual values may vary based on solvent and experimental conditions. |

¹³C NMR (Carbon-13 NMR)

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals, corresponding to the seven non-equivalent carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~166 |

| C-4 | ~138 |

| C-5 | ~134 |

| C-2 | ~132 |

| C-1 | ~131 |

| C-6 | ~129 |

| C-3 | ~127 |

| Note: Predicted shifts are based on additive models and data for similar compounds. Quaternary carbons (C-1, C-3, C-4) may show weaker signals. |

Infrared (IR) Spectroscopy

Protocol: IR Sample Preparation (KBr Pellet)

-

Grinding: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum.

Interpretation

The IR spectrum will show characteristic absorptions for the carboxylic acid and substituted benzene functional groups.

Table 5: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid (dimer) |

| ~1700 | Strong | C=O stretch | Carboxylic Acid |

| 1600 - 1450 | Medium, Sharp | C=C stretch | Aromatic Ring |

| ~1300 | Medium | C-O stretch / O-H bend | Carboxylic Acid |

| ~920 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic Acid (dimer) |

| Below 800 | Medium-Strong | C-Br stretch | Aryl Bromide |

Mass Spectrometry (MS)

Protocol: MS Sample Preparation (Electrospray Ionization - ESI)

-

Solution Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable volatile solvent like methanol (B129727) or acetonitrile.

-

Analysis: Infuse the solution directly into the ESI source of the mass spectrometer. Acquire spectra in both positive and negative ion modes.

Interpretation

The mass spectrum will exhibit a characteristic isotopic pattern for fragments containing two bromine atoms (M, M+2, M+4 peaks in an approximate 1:2:1 ratio) and one bromine atom (M, M+2 peaks in a ~1:1 ratio), due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 6: Predicted Mass Spectrometry Fragmentation

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Loss from Molecular Ion (m/z 278) |

| 278/280/282 | [C₇H₄Br₂O₂]⁺ (Molecular Ion) | - |

| 261/263/265 | [C₇H₃Br₂O]⁺ | -OH (17) |

| 233/235/237 | [C₆H₃Br₂]⁺ | -COOH (45) |

| 199/201 | [C₇H₄BrO₂]⁺ | -Br (79) |

| 154/156 | [C₆H₃Br]⁺ | -Br, -COOH (124) |

| 75 | [C₆H₃]⁺ | -2Br, -COOH (203) |

Applications in Drug Discovery

While this compound is used as a specialty plasticizer, its primary interest for this audience lies in its role as an intermediate and building block in the synthesis of pharmaceuticals. Halogenated aromatic compounds are prevalent in medicinal chemistry, where the halogen atoms can modulate the lipophilicity, metabolic stability, and binding affinity of a molecule.

Precursor to Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

A significant application of scaffolds related to this compound is in the development of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways. Its overexpression is linked to insulin resistance and type 2 diabetes, as well as obesity and certain cancers.[1][3][6] Therefore, inhibiting PTP1B is a promising therapeutic strategy for these conditions.

For instance, the complex bromophenol derivative 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol has been identified as a potent PTP1B inhibitor with anti-diabetic properties.[10] While not a direct derivative, the synthesis of such complex poly-brominated structures highlights the utility of the dibromophenyl motif in designing molecules that target PTP1B.

PTP1B Signaling Pathways

PTP1B exerts its effects by dephosphorylating key proteins in cellular signaling cascades.

-

Insulin Signaling: PTP1B dephosphorylates the activated insulin receptor (IR) and its substrate (IRS-1), which dampens the downstream PI3K-Akt pathway.[1][4] This action reduces the translocation of GLUT4 glucose transporters to the cell surface, leading to decreased glucose uptake and insulin resistance.[3]

-

Leptin Signaling: PTP1B also dephosphorylates Janus kinase 2 (JAK2), a critical component of the leptin receptor signaling pathway.[5][11] This attenuates the downstream STAT3 signaling, which is involved in regulating appetite and energy expenditure.

Caption: Role of PTP1B in Insulin and Leptin signaling and its inhibition.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2]

Table 7: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Source: PubChem CID 624397[2]

Handling and Storage:

-

Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and eye/face protection. Avoid formation of dust and aerosols.[12]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[12]

-

First Aid:

-

Inhalation: Move victim to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse with pure water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

In all cases, consult a doctor.[12]

-

Disposal:

Dispose of this material and its container at a licensed chemical destruction plant or by controlled incineration. Do not discharge into drains or the environment.[12]

Caption: First aid workflow for exposure to this compound.

This guide consolidates key technical information on this compound to support its application in research and development, particularly within the pharmaceutical sciences.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H4Br2O2 | CID 624397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. guidechem.com [guidechem.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. jcsp.org.pk [jcsp.org.pk]

Technical Guide: Determination of the Molecular Weight of 3,4-Dibromobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the molecular weight of 3,4-Dibromobenzoic acid. It covers the theoretical calculation based on its molecular formula and the standard atomic weights of its constituent elements. Furthermore, it details a standard experimental protocol for the empirical determination and verification of its molecular weight using mass spectrometry, a cornerstone technique in modern analytical chemistry. This document is intended to serve as a practical reference for professionals in research, quality control, and drug development.

Theoretical Molecular Weight

The molecular weight of a compound is determined from its molecular formula and the atomic weights of each constituent element. The molecular formula for this compound is C₇H₄Br₂O₂ .[1][2][3][4]

The calculation is based on the sum of the atomic weights of seven carbon atoms, four hydrogen atoms, two bromine atoms, and two oxygen atoms.

Component Atomic Weights and Calculated Molecular Weight

The following table summarizes the standard atomic weights for the constituent elements and the resulting calculated molecular weight of this compound.

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 4 | 1.008 | 4.032 |

| Bromine | Br | 2 | 79.904 | 159.808 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | C₇H₄Br₂O₂ | 279.915 |

The theoretically calculated molecular weight is 279.915 g/mol . This value is consistent with figures published in chemical databases, which typically list the molecular weight as approximately 279.91 g/mol .[1][5]

Experimental Determination of Molecular Weight

While theoretical calculation provides a precise value, experimental verification is crucial for structure confirmation, purity assessment, and regulatory submission. Mass spectrometry (MS) is the preferred method for the accurate determination of the molecular weight of small molecules like this compound due to its high sensitivity and accuracy.[6][7]

Experimental Protocol: Mass Spectrometry

This protocol outlines a general procedure for determining the molecular weight of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), a common technique for polar organic compounds.

Objective: To accurately measure the mass-to-charge ratio (m/z) of the molecular ion of this compound to confirm its molecular weight.

1. Sample Preparation:

- Prepare a stock solution of this compound by dissolving the compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.[8]

- Perform a serial dilution of the stock solution using a mixture of methanol and water (or another appropriate solvent system compatible with the mobile phase) to create a working solution with a final concentration in the range of 1-10 µg/mL.[8]

- If the solution contains any particulates, it must be filtered through a 0.22 µm syringe filter to prevent clogging of the LC system and MS spray needle.[8]

2. Instrumentation and Conditions (LC-MS/ESI):

- Liquid Chromatography (LC): A reverse-phase C18 column is typically used. The mobile phase could consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). The gradient run helps to separate the analyte from any impurities.

- Ionization Source: Electrospray Ionization (ESI) is used, as it is a soft ionization technique suitable for polar molecules, minimizing fragmentation.[7] Given the acidic proton of the carboxylic acid, ESI in negative ion mode is often optimal, as it will readily deprotonate to form the [M-H]⁻ ion.

- Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurement.

- Mode: Negative Ion Mode. The expected primary ion would be [C₇H₃Br₂O₂]⁻.

3. Data Acquisition:

- Inject the prepared sample into the LC-MS system.

- Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

- The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions. In negative mode, the most abundant peak should correspond to the [M-H]⁻ ion.

4. Data Analysis:

- Identify the peak corresponding to the deprotonated molecular ion, [M-H]⁻. For this compound (MW = 279.915), this peak will appear at an m/z value of approximately 278.9.

- A key feature to observe is the isotopic pattern. Due to the natural abundance of bromine isotopes (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the spectrum will show a characteristic pattern for a molecule containing two bromine atoms. The expected pattern for the [M-H]⁻ ion would be three major peaks at approximately m/z 277 (containing two ⁷⁹Br), m/z 279 (containing one ⁷⁹Br and one ⁸¹Br), and m/z 281 (containing two ⁸¹Br) in a ratio of roughly 1:2:1. This isotopic signature provides strong confirmation of the presence of two bromine atoms.

- The experimentally determined molecular weight is calculated by adding the mass of a proton (1.007 Da) back to the measured m/z of the [M-H]⁻ ion.

Visualization of Workflow

The following diagram illustrates the logical workflow for the comprehensive determination of the molecular weight of a chemical compound, integrating both theoretical and experimental approaches.

Caption: Workflow for Molecular Weight Determination.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound;CAS No.:619-03-4 [chemshuttle.com]

- 3. 619-03-4, this compound, CAS No 619-03-4 this compound de [chemnet.com]

- 4. 619-03-4 | this compound [chemindex.com]

- 5. This compound | C7H4Br2O2 | CID 624397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. howengineeringworks.com [howengineeringworks.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,4-Dibromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,4-dibromobenzoic acid. Due to the absence of readily available, complete experimental spectral data in public databases, this guide focuses on the theoretical analysis and prediction of the NMR spectra based on established principles and data from analogous compounds. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted quantitative ¹H and ¹³C NMR spectral data for this compound. The assignments are based on the analysis of its chemical structure, substituent effects, and comparison with spectral data of similar substituted benzoic acids.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2 | 8.25 | d | J ≈ 2.0 Hz | 1H |

| H-5 | 7.85 | d | J ≈ 8.4 Hz | 1H |

| H-6 | 8.05 | dd | J ≈ 8.4, 2.0 Hz | 1H |

| -COOH | 11.0 - 13.0 | br s | - | 1H |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~133 |

| C-2 | ~132 |

| C-3 | ~125 |

| C-4 | ~129 |

| C-5 | ~130 |

| C-6 | ~138 |

| C=O | ~170 |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering system used for the assignment of NMR signals.

Experimental Protocols

The following methodologies provide a detailed framework for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. These protocols are based on standard practices for the analysis of solid organic acids.[1][2]

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

-

Sample Weighing : Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1]

-

Solvent Selection : Choose a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a common choice for many organic compounds.[1] If solubility is an issue, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or methanol-d₄ can be used.

-

Dissolution : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[1]

-

Mixing : Gently vortex or sonicate the vial to ensure complete dissolution of the solid.

-

Transfer : Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Filtration (Optional) : If any particulate matter is visible, filter the solution through a small plug of glass wool inserted into the Pasteur pipette during the transfer to prevent issues with magnetic field homogeneity.[1]

¹H NMR Spectroscopy Protocol

-

Instrument Setup :

-

Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.[1]

-

-

Acquisition Parameters (for a 400 MHz spectrometer):

-

Pulse Sequence : A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[1]

-

Spectral Width : Approximately 16 ppm, centered around 6-8 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay (d1) : 1-2 seconds.

-

Number of Scans (ns) : 8-16 scans are typically sufficient.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption line shapes.

-

Perform a baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

-

¹³C NMR Spectroscopy Protocol

-

Instrument Setup : The same sample prepared for ¹H NMR can be used, provided the concentration is sufficient. The instrument should be locked and shimmed as described for ¹H NMR.

-

Acquisition Parameters (for a 100 MHz spectrometer):

-

Pulse Sequence : A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each carbon.

-

Spectral Width : Typically 0-220 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay (d1) : 2-5 seconds. Quaternary carbons have longer relaxation times, so a longer delay may be necessary for accurate integration in quantitative experiments.

-

Number of Scans (ns) : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing :

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Perform a baseline correction.

-

Reference the spectrum to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Logical Relationships in Spectral Analysis

The interpretation of NMR spectra involves a logical workflow that connects the molecular structure to the observed spectral features. This process is essential for structural elucidation and verification.

References

Spectroscopic and Spectrometric Analysis of 3,4-Dibromobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for 3,4-Dibromobenzoic acid. The information enclosed is intended to support identification, characterization, and quality control efforts in research and development settings.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorptions corresponding to the carboxylic acid group, the aromatic ring, and the carbon-bromine bonds.

Tabulated IR Data

The following table summarizes the expected characteristic infrared absorption peaks for this compound. The data is based on typical values for substituted benzoic acids.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~3100-3000 | Medium | C-H stretch (Aromatic) |

| ~1710-1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1600-1585 | Medium | C=C stretch (Aromatic ring) |

| ~1500-1400 | Medium | C=C stretch (Aromatic ring) |

| ~1320-1210 | Strong | C-O stretch (Carboxylic acid) |

| ~960-900 | Broad, Medium | O-H bend (out-of-plane, Carboxylic acid dimer) |

| ~850-550 | Medium-Strong | C-Br stretch |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

A common and effective method for obtaining the IR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet technique.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

Materials:

-

This compound sample (1-2 mg)

-

Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)

-

Agate mortar and pestle

-

Pellet press and die

Procedure:

-

Sample Preparation: In a dry environment, thoroughly grind 1-2 mg of this compound with 100-200 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the powdered mixture into a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Record a background spectrum to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder within the spectrometer.

-

Data Collection: Acquire the infrared spectrum of the sample, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Solubility of 3,4-Dibromobenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromobenzoic acid is a halogenated aromatic carboxylic acid of interest in organic synthesis, serving as a building block for pharmaceuticals and other complex organic molecules. A thorough understanding of its solubility in various organic solvents is fundamental for its effective use in reaction design, process optimization, purification, and formulation development.

This technical guide provides a summary of the available solubility data for this compound. It must be noted that while extensive quantitative data for this specific isomer in a wide range of organic solvents is limited in publicly available literature, this guide consolidates the existing information. To provide a valuable resource for researchers, qualitative data and quantitative data for structurally analogous compounds are also presented. Furthermore, a detailed, standardized experimental protocol for determining solubility is provided to enable researchers to generate precise data for their specific applications.

Solubility Data

Publicly available, peer-reviewed quantitative solubility data for this compound in organic solvents is scarce. The primary data point found is for its solubility in water.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Data Type |

| Water | 25 | 0.27 | Quantitative[1] |

To offer a predictive framework and practical reference, the following table includes qualitative and quantitative solubility data for structurally related di-halogenated benzoic acids and the parent benzoic acid. The principle of "like dissolves like" suggests that this compound will exhibit higher solubility in polar organic solvents compared to nonpolar ones, a trend observed in these related compounds.

Table 2: Solubility Data for Structurally Related Compounds

| Compound | Solvent | Temperature (K) | Solubility (mol/L) | Data Type |

| Benzoic Acid | Methanol | 293.15 | 3.1812 | Quantitative[2] |

| Benzoic Acid | Ethanol | 293.15 | 1.974 | Quantitative[2] |

| Benzoic Acid | Acetonitrile | 293.15 | 0.9474 | Quantitative[2] |

| Benzoic Acid | Ethyl Acetate | 293.15 | 1.5018 | Quantitative[2] |

| Benzoic Acid | Dichloromethane | 293.15 | 0.25475 | Quantitative[2] |

| 3,5-Dinitrobenzoic Acid | Methanol | 293.15 | 0.640 | Quantitative[2] |

| 3,5-Dinitrobenzoic Acid | Ethanol | 293.15 | 0.450 | Quantitative[2] |

| 2,4-Dibromobenzoic Acid | Methanol | Not Specified | Soluble | Qualitative[3] |

| 2,4-Dibromobenzoic Acid | Alcohol | Not Specified | Soluble | Qualitative[3] |

| 2,4-Dibromobenzoic Acid | Ether | Not Specified | Soluble | Qualitative[3] |

| 2,4-Dibromobenzoic Acid | Hot Water | Not Specified | Slightly Soluble | Qualitative[3] |

Experimental Protocol for Solubility Determination

For researchers who require precise solubility values in specific solvent systems, the isothermal shake-flask method is a widely accepted and reliable technique. The following protocol provides a detailed methodology for its implementation.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant, controlled temperature.

Materials:

-

This compound (high purity solid)

-

Solvent of interest (analytical grade)

-

Sealed, airtight containers (e.g., glass vials with PTFE-lined caps)

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically resistant, e.g., PTFE, with a pore size of 0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate quantitative analytical instrument.

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with accurately known concentrations. These will be used to generate a calibration curve.

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is critical to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Place the sealed container in the temperature-controlled shaker. Agitate the mixture at a constant speed and temperature for a sufficient duration (typically 24 to 48 hours) to ensure that the system reaches equilibrium. To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h) until the measured concentration remains constant.

-

Phase Separation: After equilibration, remove the container from the shaker and allow it to stand at the same constant temperature to let the excess solid settle. For more effective separation, the sample can be centrifuged. This step must be performed without temperature fluctuation to prevent changes in solubility.

-

Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically inert syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Quantification: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method's calibration curve. Analyze the diluted sample using a validated analytical method, such as HPLC.

-

Data Analysis: Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting value is the solubility of the compound in the specific solvent at the tested temperature.

Visualization of Experimental Workflow

The logical sequence of the experimental protocol for determining solubility can be visualized as a clear workflow.

Caption: Workflow for the isothermal shake-flask method of solubility determination.

References

Synthesis of 3,4-Dibromobenzoic Acid from 4-Bromobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3,4-dibromobenzoic acid, a key intermediate in pharmaceutical and materials science research. The synthesis is achieved through the electrophilic bromination of commercially available 4-bromobenzoic acid. This document outlines the reaction mechanism, a detailed experimental protocol, and key physicochemical and characterization data for the starting material and the final product.

Overview and Reaction Principle

The synthesis of this compound from 4-bromobenzoic acid is an electrophilic aromatic substitution reaction. In this process, an electrophilic bromine species (Br⁺), typically generated from molecular bromine (Br₂), attacks the aromatic ring of 4-bromobenzoic acid.

The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the carboxyl group (-COOH) and the bromine atom (-Br).

-

Carboxyl Group (-COOH): This group is deactivating and a meta-director.

-

Bromo Group (-Br): This group is also deactivating but is an ortho, para-director.[1]

The positions ortho to the bromine atom are positions 3 and 5. The position meta to the carboxyl group is also position 3. Therefore, the directing effects of both groups reinforce the substitution at the C3 position, leading to the desired this compound product.

Physicochemical and Spectroscopic Data

The quantitative data for the reactant and product are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | 4-Bromobenzoic Acid (Starting Material) | This compound (Product) |

| CAS Number | 586-76-5[2] | 619-03-4[3] |

| Molecular Formula | C₇H₅BrO₂[2] | C₇H₄Br₂O₂[3] |

| Molecular Weight | 201.02 g/mol [2] | 279.91 g/mol [3] |

| Appearance | Colorless to red crystals[2] | Colorless crystal[4] |

| Melting Point | 251-256 °C | 235-236 °C[4] |

| Boiling Point | Not available | 356.0 °C (Predicted)[5] |

| Density | Not available | 2.083 g/cm³ (Predicted)[5] |

Table 2: Spectroscopic Data Reference for this compound

| Technique | Data Reference |

| ¹H NMR | SpectraBase |

| FTIR | SpectraBase |

| Mass Spectrometry | PubChem |

Experimental Protocol: Bromination of 4-Bromobenzoic Acid

This protocol is a representative procedure for the synthesis of this compound. While a specific literature procedure using silver nitrate (B79036) as a promoter has been noted with a yield of 57.0%, detailed conditions are not widely published. The following protocol is based on general procedures for the bromination of benzoic acid derivatives.[6]

Materials:

-

4-Bromobenzoic acid

-

Glacial acetic acid

-

Bromine (Br₂)

-

Silver nitrate (AgNO₃) (optional, as promoter)

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution

-

Ice-cold distilled water

-

Dichloromethane (B109758) or Diethyl Ether (for extraction)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Büchner funnel and flask for vacuum filtration

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve 4-bromobenzoic acid in a suitable amount of glacial acetic acid.

-

Addition of Bromine: In the dropping funnel, prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the stirred solution of 4-bromobenzoic acid at room temperature over a period of approximately one hour. The reaction is exothermic, and the temperature should be monitored.

-

Reaction Progression: After the addition is complete, continue stirring the mixture at room temperature. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into a larger beaker containing ice-cold water. This will precipitate the crude product.

-

Quenching Excess Bromine: Add saturated sodium bisulfite solution dropwise until the orange color of excess bromine disappears.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove residual acetic acid and salts.

-

Purification via Acid-Base Extraction: [7]

-

Dissolve the crude product in an organic solvent like dichloromethane or diethyl ether.

-

Transfer the solution to a separatory funnel and wash with water.

-

Extract the organic solution with a saturated aqueous sodium bicarbonate solution. The acidic product will move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer.

-

Separate the aqueous layer and cool it in an ice bath.

-

Carefully acidify the aqueous layer with concentrated HCl until the pH is less than 2. This will re-precipitate the this compound.

-

-

Final Isolation and Drying:

-

Collect the purified solid by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold water.

-

Dry the product in a vacuum oven to obtain pure this compound.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Reaction Mechanism Pathway

The electrophilic substitution proceeds via the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex.

Caption: Electrophilic substitution mechanism for the bromination of 4-bromobenzoic acid.

References

- 1. quora.com [quora.com]

- 2. 4-Bromobenzoic acid | C7H5BrO2 | CID 11464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C7H4Br2O2 | CID 624397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 619-03-4 [chemicalbook.com]

- 5. This compound | 619-03-4 [chemnet.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 3,4-Dibromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,4-Dibromobenzoic acid. The information is intended to support research, development, and quality control activities involving this compound. Data is presented in a structured format, accompanied by detailed experimental protocols and visualizations to facilitate understanding and application.

Core Physical and Chemical Properties

This compound is a disubstituted aromatic carboxylic acid with the molecular formula C₇H₄Br₂O₂. Its structure, featuring two bromine atoms on the benzene (B151609) ring, significantly influences its physical and chemical characteristics. A summary of its key properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₄Br₂O₂ |

| Molecular Weight | 279.91 g/mol |

| Appearance | Colorless to off-white crystalline powder |

| Melting Point | 235-236 °C[1] |

| Boiling Point | 356.0 ± 32.0 °C (Predicted)[1] |

| Density | 2.083 ± 0.06 g/cm³ (Predicted)[1] |

| pKa | 3.58 ± 0.10 (Predicted)[1] |

| Vapor Pressure | 1.10E-05 mmHg at 25°C |

| Flash Point | 169.1 °C |

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis, purification, and formulation. While it is sparingly soluble in water, it exhibits greater solubility in various organic solvents.

| Solvent | Solubility (Qualitative) |

| Organic Solvents | Soluble |

| Water | Very slightly soluble |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound provides information about the chemical environment of the protons on the aromatic ring and the carboxylic acid group.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the disubstituted nature of the benzene ring, six distinct signals are expected for the aromatic carbons, in addition to the signal for the carboxylic acid carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key absorptions include:

-

A broad O-H stretching band for the carboxylic acid group.

-

A strong C=O stretching band for the carbonyl group.

-

C-H stretching and bending vibrations for the aromatic ring.

-

C-Br stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[2] Therefore, the mass spectrum will show a cluster of peaks for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[2]

Experimental Protocols

This section outlines the methodologies for determining the key physical properties and for the synthesis of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube.

-

Place the capillary tube in the heating block of the apparatus.

-

Heat the block at a steady rate (e.g., 2-3 °C per minute) and observe the sample.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.

Determination of Solubility

The qualitative solubility of this compound in various solvents can be determined by the following procedure.

Procedure:

-

Add a small, known amount of this compound to a test tube.

-

Add a small volume (e.g., 1 mL) of the solvent to be tested.

-

Agitate the mixture at a constant temperature.

-

Observe whether the solid dissolves completely, partially, or not at all.

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of 3,4-dibromotoluene.[3]

Materials:

-

3,4-Dibromotoluene

-

Potassium permanganate (B83412) (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)

-

Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

Procedure:

-

In a round-bottom flask, combine 3,4-dibromotoluene, water, and a base (NaOH or KOH).

-

Slowly add potassium permanganate to the stirred mixture.

-

Heat the mixture to reflux and maintain for several hours until the purple color of the permanganate disappears.[3]

-

Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the this compound.

-

Collect the solid product by filtration, wash with cold water, and dry.

Mandatory Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Logical Relationship for Spectroscopic Analysis

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

3,4-Dibromobenzoic Acid: A Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with 3,4-Dibromobenzoic acid. The information is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and assessment of this compound. This document summarizes known physicochemical properties, toxicological data, and recommended safety protocols. Due to the limited availability of specific biological activity and toxicological studies on this compound, this guide also includes detailed experimental protocols for key assays and representative signaling pathways that are crucial for the evaluation of such compounds.

Physicochemical and Hazard Information

A summary of the key physicochemical properties and GHS hazard classifications for this compound is provided below. This information is essential for a preliminary risk assessment in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄Br₂O₂ | [1][2] |

| Molecular Weight | 279.91 g/mol | [1] |

| CAS Number | 619-03-4 | [1] |

| Appearance | White to beige crystalline solid | [3] |

| Melting Point | -5 °C | [4] |

| Boiling Point | 356 °C at 760 mmHg | [5] |

| Flash Point | 169.1 °C | [5] |

| Density | 2.083 g/cm³ | [5] |

| Solubility | Slightly soluble in water | |

| logP (Octanol-Water Partition Coefficient) | 2.9098 | [2] |

Table 2: GHS Hazard Classification and Statements for this compound

| Hazard Class | Hazard Category | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][2] |

Toxicological Data

Table 3: Acute Oral Toxicity of Brominated Benzoic Acid Analogs

| Compound | Test Species | LD50 (Oral) | Reference(s) |

| 4-Bromobenzoic Acid | Mouse | 1059 mg/kg | [6] |

| 2-Bromobenzoic Acid | Rat | > 500 mg/kg | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to assess the biological activity and potential hazards of this compound. These protocols are based on established methods for similar aromatic compounds.

Cell Viability Assessment using MTT Assay

This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[7]

Materials:

-

Human cancer cell line (e.g., AGS, human gastric adenocarcinoma cells)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.[8]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Analysis of MAPK Signaling Pathway Activation by Western Blot

This protocol details the use of Western blotting to investigate the potential of this compound to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Principle: Western blotting is used to detect specific proteins in a sample. This protocol focuses on detecting the phosphorylated (activated) forms of key MAPK proteins (ERK, JNK, and p38) to assess the impact of the test compound on this signaling cascade.[9]

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (total and phosphorylated forms of ERK, JNK, p38)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells and treat with desired concentrations of this compound for a specified time. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Denature protein samples and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[9]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-ERK, total-ERK) overnight at 4°C.[9]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the safety assessment of chemical compounds.

Caption: A logical workflow for the safety assessment of a chemical compound.

References

- 1. This compound | C7H4Br2O2 | CID 624397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 619-03-4 | FD67730 | Biosynth [biosynth.com]

- 5. jbarbiomed.com [jbarbiomed.com]

- 6. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. bds.berkeley.edu [bds.berkeley.edu]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3,4-Dibromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: 3,4-Dibromobenzoic acid

This guide provides a comprehensive overview of this compound, a key chemical intermediate. It covers its physicochemical properties, synthesis, spectral data, and potential applications in drug development and biological research, with detailed experimental protocols and data presented for easy reference.

Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. Its properties make it a versatile building block in organic synthesis.[1]

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 619-03-4 | [1] |

| Molecular Formula | C₇H₄Br₂O₂ | [1] |

| Molecular Weight | 279.91 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 235-236 °C | |

| Boiling Point | 356.0 ± 32.0 °C (Predicted) | |

| pKa | 3.58 ± 0.10 (Predicted) | |

| Solubility | Very slightly soluble in water (0.27 g/L at 25°C). |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of 3,4-dibromotoluene (B1293573) using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄).[2] This reaction reliably converts the benzylic methyl group into a carboxylic acid.

Experimental Protocol: Oxidation of 3,4-Dibromotoluene

This protocol is adapted from the general procedure for the oxidation of substituted toluenes.[2]

Materials:

-

3,4-Dibromotoluene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Concentrated Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃) (for quenching)

-

Distilled water

-

Ethanol or methanol (B129727) (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and flask

-

Beakers

-

pH paper or meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1 equivalent of 3,4-dibromotoluene with a 10% aqueous solution of NaOH or KOH.

-

Addition of Oxidant: While stirring vigorously, slowly add 3-4 equivalents of potassium permanganate in portions to the mixture. The reaction is exothermic, so the rate of addition should be controlled to maintain a gentle reflux.

-

Reflux: After the addition of KMnO₄ is complete, heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

Quenching and Filtration: Cool the reaction mixture to room temperature. If any purple color remains, add a small amount of sodium bisulfite until the solution becomes colorless. Filter the mixture through a Buchner funnel to remove the brown manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water to ensure all the product is collected in the filtrate.

-

Acidification and Precipitation: Cool the filtrate in an ice bath. Slowly and carefully acidify the filtrate with concentrated HCl or H₂SO₄ until the pH is approximately 2. This compound will precipitate as a white solid.

-

Isolation and Drying: Collect the precipitated product by vacuum filtration using a Buchner funnel. Wash the crystals with cold water to remove any residual inorganic salts. Dry the product in a desiccator or a vacuum oven at a low temperature.

-

Purification (Optional): For higher purity, the crude this compound can be recrystallized from a suitable solvent, such as an ethanol/water or methanol/water mixture.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| Proton | δ (ppm) |

| H-2 | ~8.2 (d) |

| H-5 | ~7.8 (d) |

| H-6 | ~7.9 (dd) |

| COOH | ~13.0 (s, br) |

| Note: Predicted chemical shifts. Actual values may vary depending on the solvent and spectrometer frequency. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorptions for the carboxylic acid and the substituted aromatic ring.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-2500 | O-H (Carboxylic Acid) | Very broad, strong |

| ~3100 | C-H (Aromatic) | Weak to medium |

| ~1700 | C=O (Carboxylic Acid) | Strong, sharp |

| 1600-1450 | C=C (Aromatic Ring) | Medium, multiple bands |

| ~1300 | C-O (Carboxylic Acid) | Medium |

| ~1200 | O-H Bend (Carboxylic Acid) | Medium, broad |

| Below 800 | C-Br | Strong |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Fragment | Description |

| 280/282 | [M]⁺ | Molecular ion peak (isotope pattern for two Br atoms) |

| 263/265 | [M-OH]⁺ | Loss of hydroxyl radical |

| 235/237 | [M-COOH]⁺ | Loss of carboxyl group |

| 156 | [C₆H₃Br]⁺ | Loss of a bromine and carboxyl group |

| 75 | [C₆H₃]⁺ | Benzene (B151609) ring fragment after loss of both Br atoms |

Applications in Drug Development and Biological Activity

While direct biological activity data for this compound is limited, its structural features and the activities of related compounds suggest several areas of potential interest for researchers and drug development professionals.

Role as a Pharmaceutical Intermediate

This compound serves as a versatile intermediate in the synthesis of more complex molecules. The carboxylic acid group allows for amide bond formation, esterification, and other transformations, while the bromine atoms can be utilized in cross-coupling reactions (e.g., Suzuki, Heck) to build larger molecular scaffolds.

Although specific blockbuster drugs directly derived from this compound are not prominent in publicly available literature, its analogs are key components in various therapeutic agents. For instance, brominated and di-brominated phenolic structures, which can be synthesized from precursors like this compound, have been investigated as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in the treatment of type 2 diabetes and obesity.[3]

Potential Biological Activities

Based on structure-activity relationships of similar compounds, this compound may be investigated for the following activities:

-

Enzyme Inhibition: Benzoic acid and its derivatives are known to inhibit various enzymes. For example, studies have shown that hydroxylated benzoic acids can inhibit α-amylase, an enzyme involved in carbohydrate digestion.[4] The halogenated nature of this compound could confer inhibitory activity against other classes of enzymes.

-

Antimicrobial Properties: Halogenation of aromatic compounds is a common strategy to enhance antimicrobial activity.[4] The presence of two bromine atoms on the benzene ring suggests that this compound could be a candidate for antimicrobial screening.

Experimental Protocol: General Enzyme Inhibition Assay (e.g., α-Amylase)

This protocol provides a general framework for screening this compound for inhibitory activity against an enzyme like α-amylase.[4]

Materials:

-

α-Amylase solution (e.g., from porcine pancreas)

-

Starch solution (substrate)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Phosphate (B84403) buffer (pH 6.9)

-

Dinitrosalicylic acid (DNS) reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation: Prepare serial dilutions of the this compound stock solution in the phosphate buffer.

-

Pre-incubation: In a 96-well plate, add a fixed volume of the α-amylase solution to each well, followed by the various concentrations of the this compound solutions. Include a control with the solvent only. Pre-incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a fixed volume of the starch solution to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

-

Reaction Termination and Color Development: Stop the reaction by adding the DNS reagent to each well. Heat the plate in a boiling water bath for 5 minutes to allow for color development.

-

Measurement: After cooling to room temperature, measure the absorbance of each well at 540 nm using a microplate reader.

-